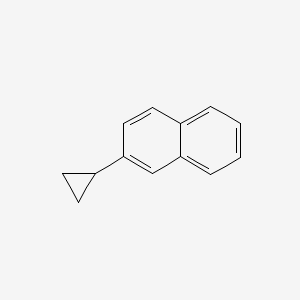

2-Cyclopropylnaphthalene

Description

Contextualization within Cyclopropylarene Chemistry and Naphthalene (B1677914) Systems

2-Cyclopropylnaphthalene is a member of the cyclopropylarene family, a class of organic compounds where a cyclopropyl (B3062369) group is directly attached to an aromatic ring system. unl.pt In this specific case, the three-membered cyclopropane (B1198618) ring is bonded to the '2' position of a naphthalene nucleus. Naphthalene, a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, provides a versatile and extensively studied scaffold in medicinal and materials chemistry. nih.govijpsjournal.comresearchgate.netmdpi.compharmaguideline.com The fusion of these two distinct chemical entities—the strained, three-membered cyclopropyl ring and the planar, electron-rich naphthalene system—gives rise to a molecule with unique electronic and steric properties.

The study of cyclopropylarenes is a specialized area within organic chemistry that investigates the interplay between the electronic characteristics of the cyclopropyl group and the attached aromatic system. unl.pt The significant angle strain within the cyclopropane ring results in its carbon-carbon bonds having enhanced p-orbital character, allowing them to interact electronically with the adjacent π-system of the naphthalene core. fiveable.menih.gov This interaction can influence the reactivity and physical properties of the entire molecule.

Significance of the Cyclopropyl Moiety in Aromatic Architectures for Chemical Research

The cyclopropyl group is more than just a simple alkyl substituent; its unique structural and electronic features make it a valuable component in the design of new molecules for chemical research. unl.ptfiveable.me The incorporation of a cyclopropyl ring into an aromatic architecture like naphthalene can lead to several important consequences:

Modulation of Electronic Properties : The cyclopropyl group can act as an electron-donating group, influencing the electron density of the aromatic system. This is due to the ability of the cyclopropyl's Walsh orbitals to conjugate with the adjacent p-orbitals of the aromatic ring. unl.pt

Steric Influence and Conformational Rigidity : The compact and rigid nature of the cyclopropyl ring can impose specific three-dimensional arrangements on the molecule. This can be crucial in fields like medicinal chemistry, where the shape of a molecule often dictates its biological activity. unl.ptnih.gov The cyclopropyl group can "lock" a molecule into a bioactive conformation, potentially increasing its potency. unl.pt

Metabolic Stability : In the context of drug discovery, the cyclopropyl group is often introduced to enhance a molecule's metabolic stability. unl.pthyphadiscovery.com The carbon-hydrogen bonds on a cyclopropane ring are generally stronger and less susceptible to oxidative metabolism by enzymes like cytochrome P450 compared to linear alkyl groups. nih.govhyphadiscovery.com This can lead to an improved pharmacokinetic profile for potential drug candidates. unl.pt

Overview of Research Trajectories for this compound

Research involving this compound and related structures has followed several key trajectories:

Synthesis and Methodologies : A primary area of research has been the development of efficient synthetic routes to this compound and its derivatives. One documented method involves the reaction of 2-vinylnaphthalene (B1218179) with diiodomethane (B129776) and a zinc-copper couple. prepchem.com Other research has focused on broader methodologies for creating cyclopropylarenes, such as through Diels-Alder reactions or transition metal-catalyzed processes. researchgate.netacs.org

Electrochemical and Mechanistic Studies : The electrochemical behavior of this compound has been investigated to understand its redox properties and the reactivity of its radical cations. vt.edu These studies provide fundamental insights into the molecule's electronic structure and how it behaves in chemical reactions, including ring-opening reactions of the cyclopropyl group under specific conditions. vt.edu

Applications in Medicinal Chemistry : While direct applications of this compound itself are not extensively documented in publicly available research, its structural motif is highly relevant to medicinal chemistry. The broader class of cyclopropylarenes is prevalent in many biologically active compounds and marketed drugs. unl.pt Research into related molecules, such as 4-nitro-1-cyclopropylnaphthalene, highlights its role as a key intermediate in the synthesis of potential therapeutic agents, including non-nucleoside reverse transcriptase inhibitors for HIV-1. google.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |

| This compound | 25033-18-5 | C13H12 | 168.23 | Synthesis, Electrochemical Studies |

| 1-Cyclopropylnaphthalene (B194920) | 25033-19-6 | C13H12 | 168.23 | Synthesis, Intermediate for Pharmaceuticals |

| 4-Nitro-1-cyclopropylnaphthalene | Not Available | C13H11NO2 | 213.23 | Intermediate for Antiviral Agents |

| 1-Bromo-4-cyclopropylnaphthalene | 127971-24-8 | C13H11Br | 247.13 | Organic Synthesis Intermediate |

| N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide | Not Available | C20H17BrClNO2S | 450.77 | Crystallographic and Structural Analysis |

Structure

3D Structure

Properties

CAS No. |

25033-18-5 |

|---|---|

Molecular Formula |

C13H12 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

2-cyclopropylnaphthalene |

InChI |

InChI=1S/C13H12/c1-2-4-12-9-13(11-5-6-11)8-7-10(12)3-1/h1-4,7-9,11H,5-6H2 |

InChI Key |

MLDQQAAMQUQYQR-UHFFFAOYSA-N |

SMILES |

C1CC1C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1CC1C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropylnaphthalene and Its Functionalized Derivatives

Established Synthetic Routes to 2-Cyclopropylnaphthalene

The synthesis of this compound can be achieved through several reliable methods, primarily involving cyclopropanation reactions of naphthalene (B1677914) precursors or cross-coupling strategies.

Cyclopropanation Reactions of Naphthalene Precursors

This class of reactions involves the construction of the three-membered cyclopropyl (B3062369) ring directly onto a naphthalene molecule that already possesses a suitable functional group, typically an olefin.

A classic and widely used method for synthesizing cyclopropanes is the Simmons-Smith reaction. thermofisher.commasterorganicchemistry.com This reaction utilizes a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple, to react with an alkene. thermofisher.comorgsyn.org In the context of this compound synthesis, 2-vinylnaphthalene (B1218179) serves as the olefinic precursor.

The reaction involves refluxing 2-vinylnaphthalene with diiodomethane and a zinc-copper couple in a solvent such as diethyl ether. prepchem.comgoogle.com The zinc-copper couple, an alloy of zinc and copper, reacts with diiodomethane to form an organozinc intermediate, (iodomethyl)zinc iodide, which then delivers the methylene (B1212753) group (CH₂) to the double bond of 2-vinylnaphthalene in a concerted and stereospecific manner. masterorganicchemistry.comprepchem.com One documented procedure involves refluxing a mixture of 2-vinylnaphthalene, diiodomethane, and a zinc-copper couple for several hours to yield this compound. prepchem.com

Reaction Details for Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Product |

|---|

Data sourced from PrepChem.com. prepchem.com

Modern synthetic chemistry has seen the emergence of highly stereoselective methods for cyclopropanation, allowing for precise control over the 3D arrangement of atoms. While many methods exist, gold-catalyzed reactions have shown significant promise. rsc.org

Gold(I) catalysts can promote a retro-Buchner reaction, which involves the fragmentation of 7-substituted cycloheptatrienes to generate a gold(I) carbene and an aromatic molecule. scispace.comnih.govresearchgate.net This process serves as a safe and effective way to generate reactive gold(I) carbenes that can then participate in cyclopropanation reactions with various alkenes. scispace.comresearchgate.net The reaction proceeds through the norcaradiene tautomer of the cycloheptatriene, which undergoes a stepwise retro-cyclopropanation catalyzed by the electrophilic gold(I) complex. nih.govresearchgate.net These generated carbenes can be trapped by olefins to form cyclopropanes. scispace.com

Furthermore, substrates like 2-vinylnaphthalene have been successfully used in highly stereoselective cyclopropanation reactions catalyzed by other transition metals or biocatalysts, yielding products with high diastereoselectivity and enantioselectivity. rsc.orgrochester.edu For example, engineered myoglobin-based biocatalysts have been shown to efficiently process 2-vinylnaphthalene to its corresponding cyclopropanated product with excellent stereocontrol. rsc.orgrochester.edu

Cross-Coupling Strategies for Cyclopropyl Introduction

An alternative to building the cyclopropane (B1198618) ring on the naphthalene scaffold is to attach a cyclopropyl group via a cross-coupling reaction. This typically involves reacting a naphthyl halide or triflate with a cyclopropyl-containing organometallic reagent.

Nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Kumada-Tamao-Corriu reaction, which couples Grignard reagents with organic halides, is a prominent example. acs.orgscispace.com In this approach, a cyclopropyl Grignard reagent (cyclopropylmagnesium halide) can be coupled with a 2-halonaphthalene (e.g., 2-bromonaphthalene (B93597) or 2-chloronaphthalene) in the presence of a nickel catalyst. acs.org

Dihalodiphosphinenickel(II) complexes are often highly active catalysts for these transformations, which proceed under mild conditions and give high yields of the cross-coupling product. oup.com The catalytic cycle generally involves the oxidative addition of the naphthyl halide to a Ni(0) species, followed by transmetalation with the cyclopropyl Grignard reagent, and finally, reductive elimination to yield this compound and regenerate the Ni(0) catalyst. scispace.com The use of specific ligands, such as 1,3-dicyclohexylimidazol-2-ylidene, has been shown to be effective for coupling alkyl Grignard reagents, including cyclopropyl groups, with aryl ethers via C-O bond cleavage. acs.org

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are among the most versatile and widely used methods for C-C bond formation in modern organic synthesis. organic-chemistry.orgmdpi.comresearchgate.net The Suzuki reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. organic-chemistry.orgnih.gov

To synthesize this compound via this method, one would couple a cyclopropylboronic acid or a cyclopropylboronate ester with a 2-halonaphthalene or naphthyl triflate. The general mechanism involves the oxidative addition of the naphthyl electrophile to the Pd(0) catalyst, followed by transmetalation with the boron reagent (activated by a base), and subsequent reductive elimination to form the product and regenerate the catalyst. mdpi.comnih.gov This methodology has been successfully applied to the synthesis of related compounds, such as 1-cyclopropylnaphthalene (B194920), demonstrating its feasibility. lookchem.com The stability, ease of preparation, and low toxicity of the boronic acid reagents make the Suzuki coupling a highly attractive and practical approach. organic-chemistry.org

Advanced and Emerging Synthetic Approaches to this compound Frameworks

The construction of the this compound scaffold has been approached through various modern synthetic tactics, each offering unique advantages in terms of efficiency and substrate scope. These methods often leverage the inherent reactivity of strained ring systems or the catalytic prowess of transition metals.

Ring-Opening/Cyclization Cascades for Naphthalene Construction

Cascade reactions involving the opening of a cyclopropane ring followed by a cyclization event to form the naphthalene core represent an elegant and atom-economical approach.

The oxidative radical ring-opening of cyclopropyl olefins presents a powerful method for the construction of naphthalene frameworks. nih.govnih.gov This strategy hinges on the generation of a radical species that initiates a cascade of events, transforming a relatively simple starting material into a complex polycyclic aromatic system. The process typically involves the addition of a radical to the double bond of a cyclopropyl olefin. nih.gov This addition generates a cyclopropyl-substituted carbon radical, which readily undergoes ring-opening due to the high strain of the three-membered ring. nih.gov The resulting alkyl radical can then undergo an intramolecular cyclization onto an adjacent aromatic ring, followed by oxidation, to yield the naphthalene scaffold. researchgate.net

The choice of oxidant and reaction conditions is crucial for the success of these transformations. Manganese(III) acetate (B1210297) (Mn(OAc)₃) is a commonly employed oxidant that can effectively initiate the radical cascade. nih.gov For instance, the reaction of cyclopropyl olefins with a radical generated from a malonate ester in the presence of Mn(OAc)₃ leads to the formation of a benzyl (B1604629) radical intermediate, which then proceeds through the ring-opening and cyclization sequence. nih.gov

| Reactants | Conditions | Key Intermediates | Product Type |

| Cyclopropyl Olefins, Malonate Esters | Mn(OAc)₃ | Cyclopropyl-substituted carbon radical, Alkyl radical, Benzyl radical | Dihydronaphthalene derivatives |

| Methylenecyclopropanes, Ethers | TBHP (tert-butyl hydroperoxide) | tert-butoxyl radical, α-C(sp³)-H abstracted ether radical | 2-substituted 3,4-dihydronaphthalenes |

A notable example involves the use of tert-butyl hydroperoxide (TBHP) as a radical initiator in a transition-metal-free system. nih.govresearchgate.net Heating TBHP generates a tert-butoxyl radical, which can abstract a hydrogen atom from an ether to form a radical species. researchgate.net This radical then adds to a methylenecyclopropane (B1220202) (a type of cyclopropyl olefin), initiating the ring-opening and subsequent cyclization and aromatization to afford 2-substituted 3,4-dihydronaphthalenes in moderate to excellent yields. nih.govresearchgate.net

The generation of a cyclopropylcarbinyl cation from a corresponding cyclopropyl carbinol is a well-established method to induce ring-opening and subsequent rearrangements or cyclizations. nih.govresearchgate.net This approach leverages the facile conversion of the highly strained cyclopropylcarbinyl cation to a more stable homoallyl cation. researchgate.net In the context of naphthalene synthesis, a strategically substituted cyclopropyl carbinol can be treated with a Lewis acid or a Brønsted acid to generate the key cationic intermediate. This cation then undergoes ring-opening, and the resulting carbocation can be trapped intramolecularly by an aromatic ring, leading to the formation of a dihydronaphthalene intermediate which can then aromatize to the naphthalene product.

A significant advancement in this area is the use of catalytic amounts of Lewis acids, such as calcium triflate (Ca(OTf)₂), to promote the dehydrative ring-opening cyclization of (hetero)aryl cyclopropyl carbinols. nih.gov This catalytic approach is a more efficient alternative to previous methods that required stoichiometric amounts of Lewis acids. nih.gov The reaction proceeds through the formation of a putative cyclopropyl carbinyl cation, which opens to an allylcarbinyl cation that subsequently undergoes an intramolecular Friedel-Crafts reaction to yield (hetero)aryl-fused cyclohexa-1,3-dienes. nih.gov These dienes can then be aromatized to the corresponding naphthalene derivatives.

| Starting Material | Catalyst/Reagent | Key Intermediate | Product Type |

| (Hetero)aryl Cyclopropyl Carbinols | Calcium triflate (Ca(OTf)₂) | Cyclopropylcarbinyl cation, Allylcarbinyl cation | (Hetero)aryl-fused cyclohexa-1,3-dienes |

| Cyclopropyl Ketones | Stannous triflate (Sn(OTf)₂) | Bicyclobutonium cation | B-homo steroids |

Metal-Catalyzed Annulation and Cycloisomerization Strategies

Transition metal-catalyzed reactions, such as annulations and cycloisomerizations, have become indispensable tools for the synthesis of complex aromatic systems, including this compound. rsc.orgrsc.org These methods often exhibit high efficiency, selectivity, and functional group tolerance. rsc.org

Metal-catalyzed annulation reactions involve the construction of a new ring onto a pre-existing molecular framework. rsc.org For the synthesis of naphthalenes, this can involve the reaction of an alkyne with a suitable coupling partner in the presence of a transition metal catalyst. rsc.org The development of cooperative catalysis and dual-catalyst systems has significantly expanded the scope of these reactions. rsc.org

Cycloisomerization, on the other hand, involves the intramolecular rearrangement of a suitably functionalized substrate, such as an enyne, to form a cyclic product. rsc.org Gold and platinum catalysts have proven particularly effective in promoting such transformations. rsc.org For instance, a gold-catalyzed cycloisomerization of a 1,5-enyne containing a methylenecyclopropane unit has been utilized in the synthesis of complex natural products featuring a bicyclo[4.2.0]octane core, which can be a precursor to more complex polycyclic systems. mdpi.com

| Reaction Type | Catalyst | Substrates | Key Features |

| Alkyne Annulation | Transition Metals (e.g., Pd, Rh) | Alkynes, coupling partners | High efficiency and selectivity |

| Enyne Cycloisomerization | Gold (Au), Platinum (Pt) | 1,n-enynes | Atom-economical, cascade reactions |

| C(sp³)-H Activation/Annulation | Palladium (Pd) | ortho-methylanilides, allenes | Use of directing groups and ligands |

Recent advancements have also focused on the activation of otherwise inert C(sp³)–H bonds in annulation reactions. nih.gov For example, palladium-catalyzed annulations between ortho-methylanilides and allenes, involving the activation of a benzylic methyl group, have been developed. nih.gov These reactions often require the use of a directing group to facilitate the C-H activation step. nih.gov

Strategies Employing In Situ Generated Carbenoid Precursors

Carbenoids, highly reactive intermediates, can be generated in situ from various precursors and participate in a range of synthetic transformations, including cyclopropanation and C-H insertion reactions. scielo.brnih.gov The use of cyclopropenes as carbenoid precursors has emerged as a powerful strategy. nih.gov Transition metal catalysts, such as rhodium(II) and gold(I), can promote the ring-opening of cyclopropenes to form metal vinyl carbenes. nih.gov

The reactivity of the generated carbenoid can be tuned by the choice of the metal catalyst, allowing for either electrophilic or nucleophilic behavior. nih.gov For instance, rhodium(II) catalysts typically generate electrophilic carbenes, while zinc(II) halides can promote the formation of nucleophilic zinc carbenoids from the same cyclopropene (B1174273) precursor. nih.gov This "umpolung" of reactivity provides access to a diverse range of products from a single starting material. nih.gov

In the context of naphthalene synthesis, a strategy could involve the generation of a carbenoid that undergoes an intramolecular reaction with an appropriately positioned aromatic ring. For example, a rhodium(II)-catalyzed intramolecular C-H insertion of a carbenoid derived from a cyclopropene tethered to a phenyl group could potentially lead to the formation of a dihydronaphthalene, which could then be oxidized to the naphthalene. nih.gov

| Precursor | Catalyst/Promoter | Intermediate | Key Transformation |

| Cyclopropenes | Rhodium(II) catalysts | Electrophilic metal vinyl carbene | Intramolecular C-H insertion, Cyclopropanation |

| Cyclopropenes | Zinc(II) halides | Nucleophilic zinc carbenoid | Trapping with electrophiles |

| Diazo compounds | Transition metal catalysts | Metal carbene | Cyclopropanation, C-H insertion |

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, further functionalization can be achieved to introduce a variety of substituents. One notable reaction is the ring-opening 1,3-arylboration of the cyclopropyl group. rsc.orgrsc.org In this reaction, treatment of this compound with boron trichloride (B1173362) (BCl₃) in the presence of an arene nucleophile results in the cleavage of the cyclopropane ring and the introduction of a boron-containing group and an aryl group at the 1- and 3-positions of the former propyl chain, respectively. rsc.orgrsc.org

This transformation proceeds through the formation of a benzylic cation upon interaction of the cyclopropane ring with BCl₃. rsc.org Nucleophilic attack by the arene on this cation leads to the 1,3-difunctionalized product. rsc.org The installed boron group is a versatile handle that can be further derivatized. For example, oxidative workup with hydrogen peroxide furnishes the corresponding alcohol, while reaction with an azide (B81097) can lead to the formation of an amine. rsc.org

| Substrate | Reagents | Product | Yield |

| This compound | BCl₃, Toluene (B28343) | 3-(Naphthalen-2-yl)-3-phenylpropylboronic acid pinacol (B44631) ester | Moderate to excellent |

| Arylcyclopropane | BCl₃, Arene | 3,3-Diaryl-propyl boronic ester | Good |

| Arylcyclopropane (post-boration) | H₂O₂, base | 3,3-Diarylpropan-1-ol | Excellent |

| Arylcyclopropane (post-boration) | Benzyl azide | N-Benzyl-3,3-diarylpropan-1-amine | 64% |

This method provides a powerful tool for the elaboration of the this compound scaffold, opening avenues for the synthesis of a wide range of derivatives with potential applications in various fields of chemical research.

Selective Introduction of Additional Substituents

The functionalization of the this compound scaffold allows for the introduction of various chemical groups, enabling the exploration of structure-activity relationships. Research has focused on developing reactions that selectively modify either the naphthalene core or the cyclopropyl ring.

Detailed Research Findings

A notable method for functionalizing the cyclopropyl group is the ring-opening 1,3-arylboration of arylcyclopropanes. In this reaction, this compound undergoes a transformation mediated by boron trichloride (BCl₃) in the presence of an arene nucleophile. rsc.orgnih.gov This process breaks the cyclopropane ring to install two new groups at the 1 and 3 positions of the former propyl chain.

The reaction of this compound with BCl₃ and toluene as the arene nucleophile resulted in the formation of the corresponding 3,3-diaryl-propyl boronic ester in excellent yield. rsc.orgnih.govscispace.com This transformation highlights a method for converting the cyclopropyl substituent into a more complex side chain. The scope of this reaction was investigated with various aryl cyclopropanes, demonstrating its utility. nih.gov

| Aryl Cyclopropane Substrate | Arene Nucleophile | Product | Yield |

|---|---|---|---|

| Cyclopropylbenzene (B146485) | Toluene | 3-phenyl-3-(p-tolyl)propyl boronic ester | 11% |

| p-tBu cyclopropylbenzene | Toluene | 3-(p-tert-butylphenyl)-3-(p-tolyl)propyl boronic ester | 63% |

| This compound | Toluene | 3-(naphthalen-2-yl)-3-(p-tolyl)propyl boronic ester | 94% |

| p-PhO cyclopropylbenzene | Toluene | 3-(p-phenoxyphenyl)-3-(p-tolyl)propyl boronic ester | 16% |

Other synthetic strategies involve the direct coupling of a cyclopropyl group to a pre-functionalized naphthalene ring. For instance, this compound can be prepared via the nickel-catalyzed cross-coupling of 2-methoxynaphthalene (B124790) with cyclopropylmagnesium bromide, a reaction that proceeds by cleaving the C(aryl)–OMe bond. acs.org Similarly, using 2-fluoronaphthalene (B33398) as a starting material with cyclopropylmagnesium bromide also yields this compound. uni-goettingen.de These methods allow for the synthesis of a core structure that could potentially undergo further substitution on the naphthalene ring, although specific examples of subsequent selective functionalization are not detailed in these findings.

Synthesis of Naphthalene-2-sulfonamide Derivatives Featuring a Cyclopropyl Group

Naphthalene-2-sulfonamides are a class of compounds with established roles in medicinal chemistry. The incorporation of a cyclopropyl group into this framework is a strategy to modulate biological activity. The synthesis of these derivatives typically follows the established chemical reaction for forming sulfonamides: the reaction of a sulfonyl chloride with an amine. smolecule.com

Detailed Research Findings

The synthesis of N-cyclopropylnaphthalene-2-sulfonamide derivatives can be achieved through several routes, primarily depending on whether the cyclopropyl group is introduced via the amine or is already present on the naphthalene sulfonyl chloride.

One prominent example is the synthesis of N-(cyclopropyl)naphthalene-2-sulfonamide, which has been identified as a chemical intermediate. google.com This compound would typically be synthesized by reacting naphthalene-2-sulfonyl chloride with cyclopropylamine (B47189) under basic conditions.

A more complex derivative, N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide, has been synthesized and characterized. researchgate.net In this synthesis, the nitrogen atom is substituted with both a cyclopropyl group and a 5-bromo-2-chlorobenzyl group. The formation of this molecule involves the reaction of naphthalene-2-sulfonyl chloride with N-(5-bromo-2-chlorobenzyl)cyclopropanamine. The molecular structure and crystal packing of this compound have been confirmed, showing a dihedral angle of 8.95 (8)° between the benzene (B151609) ring and the naphthalene plane. researchgate.net

| Starting Material 1 | Starting Material 2 | Resulting Compound Name | Reference |

|---|---|---|---|

| Naphthalene-2-sulfonyl chloride | Cyclopropylamine | N-cyclopropylnaphthalene-2-sulfonamide | google.com |

| Naphthalene-2-sulfonyl chloride | N-(5-bromo-2-chlorobenzyl)cyclopropanamine | N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide | researchgate.net |

These synthetic methodologies demonstrate viable pathways for creating complex naphthalene-based structures that combine the sulfonamide functional group with a cyclopropyl moiety, providing a toolkit for researchers in medicinal chemistry and organic synthesis.

Reactivity and Mechanistic Investigations of 2 Cyclopropylnaphthalene Systems

Oxidative Transformations and Radical Cation Chemistry

The oxidation of cyclopropylarenes, such as 2-cyclopropylnaphthalene, often proceeds via the formation of a radical cation intermediate. The fate of this intermediate is a topic of detailed study, as it can undergo several competing reaction pathways, including cyclopropane (B1198618) ring opening and nucleophilic attack.

Ceric(IV) Ammonium (B1175870) Nitrate (B79036) Oxidation of this compound

Ceric(IV) ammonium nitrate (CAN) is a potent one-electron oxidizing agent commonly used to generate radical cations from aromatic molecules. organic-chemistry.orgwikipedia.org The oxidation of this compound with CAN in a mixture of acetonitrile (B52724) and methanol (B129727) has been shown to yield products resulting from the opening of the cyclopropane ring. rsc.orgrsc.org This reaction is a key method for studying the chemistry of the corresponding radical cation. rsc.org

The general process involves the transfer of an electron from the aromatic system to the Ce(IV) center, forming the this compound radical cation. wikipedia.org The subsequent reactions of this highly reactive intermediate lead to the observed products. While cyclopropylbenzene (B146485) radical cations undergo rapid ring opening, the radical cations of cyclopropylnaphthalenes exhibit more complex behavior. vt.eduvt.edu

Pathways for Cyclopropane Ring Opening in Radical Cations

The radical cation of this compound does not undergo immediate and simple ring opening. vt.eduvt.edu Instead, its decay in a methanol/acetonitrile solvent system is observed to be second order in the radical cation and zero order in the nucleophile (methanol). vt.edu This kinetic data suggests that the radical cations first undergo dimerization or disproportionation before the ring-opening event occurs. vt.eduvt.edu

Despite a significant exothermic driving force for ring opening (nearly 30 kcal/mol), the rate constant for methanol-induced ring opening is remarkably small. vt.eduvt.edu This reluctance to open is attributed to a product-like transition state for the ring-opening process. vt.edu In this transition state, the positive charge becomes localized on the cyclopropyl (B3062369) group, which prevents it from being stabilized by the adjacent naphthalene (B1677914) ring. vt.edu The process can be visualized as the radical cation reacting with a nucleophile like methanol, leading to a ring-opened radical intermediate.

The stability and conformation of the radical cation play a crucial role. For instance, in the related 9-cyclopropylanthracene (B3050564) system, the cyclopropyl group adopts a perpendicular conformation, which does not meet the necessary stereoelectronic requirements for ring opening, and thus, such reactions are not observed at all. vt.edu While ring-opened products are indeed formed from this compound upon oxidation, the initial steps involving dimerization or disproportionation represent a key mechanistic feature for this class of compounds. rsc.orgrsc.orgvt.edu

Nucleophilic Addition to Radical Cations of Cyclopropylnaphthalenes

In addition to ring-opening, nucleophilic attack is a competing pathway for the radical cations of cyclopropylarenes. vt.edumdpi.com In the case of cyclopropylnaphthalene radical cations, while ring-opened products are ultimately formed, the reaction kinetics indicate a complex mechanism where nucleophilic attack by methanol is not the rate-determining step. vt.eduvt.edu

However, for other cyclopropylarene systems, nucleophilic addition can be the dominant pathway. For example, the oxidation of 9-cyclopropylanthracene results exclusively in products from the attack of nucleophiles on the aromatic ring, with no cyclopropane ring opening detected. rsc.orgvt.edu This is attributed to a high intrinsic barrier for ring opening in the anthryl radical cations, making nucleophilic addition the more favorable route. vt.edu This highlights how the nature of the aromatic system attached to the cyclopropyl group can dramatically influence the reactivity of the corresponding radical cation.

Electrophilic and Nucleophilic Reactivity of the Naphthalene Moiety

The naphthalene ring system is generally more reactive than benzene (B151609) towards both substitution and addition reactions. libretexts.org This heightened reactivity is attributed to the lower loss in resonance stabilization energy required to form the intermediate sigma complex during electrophilic attack compared to benzene. spcmc.ac.inmsu.edu

Aromatic substitution reactions involve the replacement of a hydrogen atom on the aromatic ring with a new substituent, such as an electrophile or nucleophile. studymind.co.uk In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile and attacks a positively charged or polarized electrophile. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: the initial attack forms a resonance-stabilized carbocation intermediate (also known as a sigma complex or arenium ion), followed by the removal of a proton to restore the ring's aromaticity. masterorganicchemistry.comunacademy.com Common EAS reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. savemyexams.com

For substituted naphthalenes like this compound, the existing substituent directs the position of the incoming electrophile. The cyclopropyl group is an activating, ortho-, para-directing group. In the 2-substituted naphthalene system, this directing effect influences the reactivity of the other positions on the ring. Specifically, it enhances the electron density at the adjacent C1 and C3 positions, making them the primary sites for electrophilic attack. The C1 position is generally the most reactive site in naphthalene for electrophilic substitution due to the formation of a more stable carbocation intermediate where the positive charge can be delocalized while retaining one intact benzene ring. libretexts.orgspcmc.ac.in

A specific example of a reaction on the this compound core is the ring-opening 1,3-arylboration mediated by boron trichloride (B1173362) (BCl₃). In this transformation, this compound reacts with BCl₃ and an aromatic nucleophile (such as toluene) to yield a 1,3-arylborated product after workup. rsc.org This reaction proceeds via cleavage of the cyclopropane C-C bond, initiated by the Lewis acid BCl₃. rsc.org

| Substrate | Reagents | Product Type | Yield |

|---|---|---|---|

| This compound | 1. BCl₃, Toluene (B28343), CH₂Cl₂ 2. Pinacol (B44631), NEt₃ | 1,3-Arylborated Pinacol Ester | Moderate to Excellent |

Nucleophilic aromatic substitution (NAS) is less common for electron-rich systems like naphthalene unless strongly electron-withdrawing groups are present to activate the ring. lumenlearning.com The mechanism typically involves the attack of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. lumenlearning.comiscnagpur.ac.in For an unactivated hydrocarbon like this compound, such reactions are generally not favored. lumenlearning.com

The term "peripheral positions" refers to all carbon atoms on the naphthalene ring other than the point of substitution (C2) and the bridgehead carbons. The reactivity at these positions (C1, C3, C4, C5, C6, C7, and C8) is governed by the directing effects of the C2-cyclopropyl substituent.

Therefore, in electrophilic substitution reactions such as nitration or halogenation, the major product is expected to be the 1-substituted-2-cyclopropylnaphthalene isomer. libretexts.orgvaia.com Reactivity at the other peripheral positions in the unsubstituted ring (C4, C5, C6, C7, C8) is significantly lower. The directing effects of two substituent groups are additive, but when they are antagonistic, the outcome is controlled by the more powerful activating group. msu.edu In the case of this compound, with only one substituent, the regiochemical outcome is more straightforward to predict.

| Reactant | Substituent | Predicted Major Product Position(s) | Rationale |

|---|---|---|---|

| This compound | -C₃H₅ (Activating, o,p-directing) | C1 > C3 | The C1 (alpha) position is electronically activated by the C2-substituent and inherently more reactive in naphthalene systems, leading to a more stable carbocation intermediate. libretexts.orgspcmc.ac.in |

Computational and Theoretical Studies on 2 Cyclopropylnaphthalene Systems

Electronic Structure and Conformation of 2-Cyclopropylnaphthalene

The interaction between the three-membered cyclopropyl (B3062369) ring and the aromatic naphthalene (B1677914) system is governed by a delicate balance of electronic and steric effects. The cyclopropane (B1198618) ring possesses Walsh orbitals with significant p-character, which can overlap with the π-system of the naphthalene moiety. This interaction is analogous to hyperconjugation and is conformation-dependent.

Two primary conformations describe the orientation of the cyclopropyl group relative to the aromatic ring: the "bisected" and "perpendicular" forms.

Bisected Conformation: In this arrangement, the plane of the cyclopropyl ring is perpendicular to the plane of the naphthalene ring, and one C-H bond of the cyclopropyl group lies within the naphthalene plane. This conformation allows for maximum overlap between the cyclopropyl's highest occupied molecular orbital (HOMO) and the π-system, leading to electronic stabilization.

Perpendicular Conformation: Here, the plane of the cyclopropyl ring is parallel to the naphthalene ring. This orientation minimizes the electronic interaction between the two moieties.

While the bisected conformation is electronically favored, steric hindrance can play a significant role. In the case of the analogous 1-cyclopropylnaphthalene (B194920), steric clashes between the cyclopropyl hydrogens and the peri-hydrogen (at the 8-position) of the naphthalene ring destabilize the purely bisected form. uwlax.edu For this compound, this specific peri-interaction is absent, suggesting that its preferred conformation is likely closer to the ideal bisected geometry to maximize electronic stabilization.

Computational studies on the radical cation of 1-cyclopropylnaphthalene have shown that the removal of an electron enhances the interaction between the cyclopropyl HOMO and the π-system, influencing the conformational preference. uwlax.edu A similar effect would be anticipated for the this compound radical cation.

Conformational analysis systematically studies the different spatial arrangements (conformers) of a molecule and their corresponding energies. researchgate.net The results are often visualized on a potential energy surface or energy landscape, which maps the energy of the molecule as a function of one or more geometric parameters, such as dihedral angles. arxiv.orgneupsykey.comresearchgate.net

For this compound, the key parameter is the dihedral angle defining the rotation of the cyclopropyl group relative to the naphthalene ring. A computational analysis, typically using DFT or other ab initio methods, would involve rotating this bond and calculating the energy at each step to map the energy landscape. researchgate.netnih.gov

The energy landscape for this compound is expected to show distinct energy minima corresponding to stable conformers. nih.govsumitomo-chem.co.jp Based on the principles of electronic and steric effects, the landscape would likely feature the following:

A global energy minimum corresponding to a near-bisected conformation, where electronic stabilization is maximized with minimal steric strain.

A higher energy barrier to rotation, representing the transition state between stable conformers, likely corresponding to a more eclipsed geometry.

The relative energies of these conformations determine their population at a given temperature. Computational studies on similar systems, like cyclopropyl methyl ketone, have successfully mapped these energy profiles, showing clear minima for stable conformations and maxima for transition states. researchgate.net

Table 4.1: Theoretical Conformational Analysis Parameters for Cyclopropyl-Aryl Systems

| Parameter | Bisected Conformation | Perpendicular Conformation | Note |

| Dihedral Angle (θ) | ~0° | ~90° | Angle between cyclopropyl methine C-H bond and the plane of the π-system. uwlax.edu |

| Orbital Overlap | Maximum | Minimum | Governs the electronic stabilization between the cyclopropyl and aryl groups. uwlax.edu |

| Relative Energy | Generally Lower (Favored) | Generally Higher (Disfavored) | Can be influenced by steric factors, as seen in 1-cyclopropylnaphthalene. uwlax.edu |

Theoretical Elucidation of Reaction Mechanisms

DFT calculations are a cornerstone for elucidating the step-by-step pathways of chemical reactions. rsc.orgnih.gov By modeling reactants, transition states, intermediates, and products, researchers can determine activation energies and reaction thermodynamics, providing a detailed picture of how a transformation occurs.

The formation of the cyclopropyl ring in this compound can be achieved through various cyclopropanation reactions. Theoretical studies of these reactions, often involving metal-carbene intermediates, provide insight into the controlling factors. beilstein-journals.org

Computational investigations of catalytic cyclopropanation reactions reveal key mechanistic details:

Carbene Formation: The reaction often proceeds via the formation of a highly reactive metal-carbene species from a diazo compound precursor.

Carbene Transfer: The carbene is then transferred to the olefin. DFT studies can distinguish between a concerted mechanism (where both new C-C bonds form simultaneously) and a stepwise mechanism (which involves a diradical or zwitterionic intermediate). beilstein-journals.org

Rate-Limiting Step: Calculations often identify the rate-limiting step of the catalytic cycle. In many B(C₆F₅)₃-catalyzed cyclopropanations, for example, the removal of the N₂ molecule from the diazo precursor is the step with the highest energy barrier. beilstein-journals.org

These computational models can effectively predict how changes to the catalyst, substrate, or reaction conditions will impact the reaction yield and efficiency. rsc.org

DFT is widely used to study the mechanisms of metal-catalyzed reactions, such as cross-coupling and C-H activation. rsc.orgnih.gov For instance, the Suzuki-Miyaura coupling, a powerful method for forming C-C bonds, has been studied computationally to understand the elementary steps of oxidative addition, transmetalation, and reductive elimination.

A relevant DFT study on the direct Suzuki-Miyaura coupling of cyclopropyl–B(dan) compounds to produce arylcyclopropanes found that the reaction is facilitated by the high s-character of the cyclopropyl C-B bond, which aids the crucial transmetalation step. These calculations provide a rationale for the observed reactivity and can guide the development of more efficient catalytic systems.

Table 4.2: Common Metal-Catalyzed Reactions Investigated by DFT

| Reaction Type | Key Mechanistic Steps Investigated | Catalysts Often Studied |

| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Palladium, Nickel |

| C-H Activation | Concerted Metalation-Deprotonation, Oxidative Addition | Palladium, Rhodium, Ruthenium |

| Cycloisomerization | Alkyne Activation, Nucleophilic Attack, Rearrangement | Gold, Platinum |

A significant application of theoretical chemistry is the prediction of reaction selectivity. When a reaction can yield multiple isomers, computational methods can determine which product is likely to be favored. mit.edursc.orgnih.gov

Regioselectivity: In reactions such as the functionalization of the naphthalene ring, DFT can predict the most likely site of attack. This is done by comparing the activation energies of the transition states leading to the different regioisomers. The pathway with the lowest energy barrier will be the kinetically favored one. nih.gov For example, models for electrophilic aromatic substitution predict reactivity based on the calculated stability of the intermediate sigma complexes. nih.gov

Stereoselectivity: The preference for forming one stereoisomer over another is also rooted in the energetics of the transition states. DFT calculations can model the different 3D arrangements of the atoms in the transition state. The observed stereochemistry (e.g., cis vs. trans in cyclopropanation) will correspond to the transition state of lowest energy. Factors such as steric hindrance and stabilizing π-π stacking interactions in the transition state are often identified as the origin of high diastereoselectivity. beilstein-journals.org

Recent advances also incorporate machine learning models, trained on computational and experimental data, to provide rapid and accurate predictions of regioselectivity for complex molecules. mit.edu

Application of Advanced Computational Methodologies

Advanced computational methodologies are instrumental in elucidating the intricate properties of complex organic molecules. In the context of this compound, these techniques offer a powerful lens through which to examine its dynamic behavior and electronic characteristics, providing insights that are often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Dynamic Behavior

For instance, MD simulations have been successfully employed to study the adsorption of simple aromatic compounds on surfaces and the behavior of complex molecules in solution. rsc.org In a hypothetical MD simulation of this compound, a key area of investigation would be the rotational dynamics of the cyclopropyl group relative to the naphthalene ring system. This would involve analyzing the potential energy surface associated with the rotation around the C-C bond connecting the two moieties. Such an analysis would reveal the most stable conformations and the energy barriers between them.

Furthermore, MD simulations could be used to study the interactions of this compound with other molecules or materials. For example, simulations could model the behavior of this compound in a solvent, providing information on solvation energies and the local solvent structure around the molecule. This is particularly relevant for understanding its solubility and reactivity in different media. Similarly, MD simulations could be used to investigate the interactions of this compound with biological macromolecules, such as proteins or DNA, which is a common application of this technique in drug discovery and materials science. nih.gov

The following table outlines the potential applications of MD simulations in the study of this compound, based on established methodologies for similar compounds.

| Simulation Aspect | Information Gained | Relevance to this compound |

| Conformational Analysis | Preferred orientations of the cyclopropyl group relative to the naphthalene ring. | Understanding the molecule's three-dimensional structure and its influence on physical and chemical properties. |

| Rotational Dynamics | Energy barriers and transition states for the rotation of the cyclopropyl group. | Insights into the molecule's flexibility and internal motions. |

| Solvation Studies | Solvation free energy and local solvent structure. | Predicting solubility and understanding its behavior in different chemical environments. |

| Intermolecular Interactions | Binding affinities and modes of interaction with other molecules or surfaces. | Exploring potential applications in materials science or as a molecular probe. |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and properties of molecules. tandfonline.comtandfonline.com These methods solve the Schrödinger equation for a given molecule to provide detailed information about its orbitals, electron density distribution, and various electronic properties. For this compound, quantum chemical calculations can elucidate how the electronic nature of the naphthalene system is perturbed by the presence of the cyclopropyl substituent.

A primary focus of such calculations would be the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for predicting a molecule's reactivity, its ability to donate or accept electrons, and its photophysical properties. nih.govsamipubco.com The HOMO-LUMO energy gap is a key parameter that provides an indication of the molecule's kinetic stability and its electronic absorption spectrum. samipubco.com

Quantum chemical calculations can also be used to compute various other electronic properties of this compound, as detailed in the table below.

| Calculated Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ionization potential and its ability to act as an electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's electron affinity and its ability to act as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the molecule's chemical reactivity and the energy of its lowest electronic excitation. nih.gov |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Reveals regions of positive and negative charge, which are indicative of sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | A method for studying charge transfer and bonding interactions within the molecule. | Provides insights into the nature of the chemical bonds and the delocalization of electrons. nih.gov |

| Aromaticity Indices | Quantitative measures of the degree of aromaticity in the naphthalene ring system. | Helps to understand the influence of the cyclopropyl group on the aromatic character of the naphthalene core. nih.gov |

Studies on other naphthalene derivatives have shown that the nature and position of substituents can significantly influence these electronic properties. tandfonline.comtandfonline.com Therefore, quantum chemical calculations on this compound would provide valuable data on how the unique electronic structure of the cyclopropyl group, with its σ-aromatic character, interacts with the π-system of the naphthalene moiety.

Thermochemical Analysis and Group Additivity Values

Thermochemical analysis provides fundamental data on the energetic properties of a molecule, such as its enthalpy of formation. This information is crucial for understanding the stability of a compound and for predicting the thermodynamics of chemical reactions in which it is involved.

Benson's Group Additivity method is a widely used empirical approach for estimating the thermochemical properties of organic compounds. nist.gov This method assumes that the thermochemical properties of a molecule can be calculated as the sum of the contributions from its constituent functional groups. nist.gov Each group contribution is a value that has been derived from experimental data for a large number of related compounds.

For this compound, the enthalpy of formation can be estimated by summing the group additivity values for the specific groups present in the molecule. This would include contributions from the naphthalene core and the cyclopropyl substituent. A key aspect of this analysis is the determination of the group contribution for the cyclopropyl group attached to an aromatic ring. Studies on cyclopropylbenzene (B146485) have shown that the interaction between the cyclopropyl ring and the aromatic system leads to a thermochemical stabilization of approximately 8 kJ/mol. cdnsciencepub.com

Advanced Research Applications and Functionalization Potential of 2 Cyclopropylnaphthalene

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

In the field of organic synthesis, "building blocks" are relatively simple molecules that serve as the starting point for constructing more complex chemical entities. cymitquimica.comchem-space.com 2-Cyclopropylnaphthalene fits this description, acting as a versatile intermediate due to the reactivity of both its naphthalene (B1677914) ring system and its cyclopropyl (B3062369) substituent. escholarship.org The cyclopropyl group, in particular, is a structural motif found in numerous biologically active compounds and approved pharmaceuticals, making its incorporation a key strategy in medicinal chemistry. thieme-connect.com

The rigid structure of the naphthalene core combined with the three-dimensional nature of the cyclopropyl group makes this compound an excellent scaffold for building intricate molecular architectures. Synthetic chemists utilize such building blocks to create complex, multi-ring systems and molecules with precise spatial arrangements of atoms. nih.gov For instance, the cyclopropylnaphthalene moiety has been incorporated into larger, functional molecules like N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide. researchgate.netiucr.org The synthesis of such compounds demonstrates how the cyclopropylnaphthalene unit can be integrated into a larger molecular framework, with the dihedral angle between the benzene (B151609) and naphthalene rings being a critical structural parameter. researchgate.netiucr.org The defined geometry of these building blocks is crucial for designing molecules that can interact with biological targets or self-assemble into larger, ordered structures.

This compound serves as a precursor in multi-step synthetic pathways aimed at producing functional organic molecules. Its synthesis can be achieved through methods like the Simmons-Smith reaction involving 2-vinylnaphthalene (B1218179) or through nickel-catalyzed reactions. prepchem.comthieme-connect.de Once formed, it can undergo further transformations. The naphthalene ring can be subjected to electrophilic substitution reactions, while the cyclopropyl group can participate in ring-opening reactions under specific conditions, such as in the presence of an oxidant and methanol (B129727), to yield 1,3-dimethoxypropylnaphthalenes. vt.edu This dual reactivity allows for the selective modification of different parts of the molecule, providing access to a wide range of derivatives. A key example includes the synthesis of 1-cyclopropyl-4-isothiocyanatonaphthalene, a related isomer, which begins with the formation of 1-cyclopropylnaphthalene (B194920), followed by nitration, reduction, and conversion to the isothiocyanate, highlighting a pathway for creating highly functionalized derivatives. google.com

The table below details the crystallographic data for a complex functional molecule synthesized using a cyclopropylnaphthalene scaffold, illustrating its role in creating specific molecular geometries.

| Parameter | Value | Reference |

| Compound Name | N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide | researchgate.netiucr.org |

| Molecular Formula | C₂₀H₁₇BrClNO₂S | researchgate.net |

| Molecular Weight | 450.77 g/mol | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Dihedral Angle (Benzene-Naphthalene) | 8.95 (8)° | researchgate.netiucr.org |

| Stabilizing Interactions | C—H⋯O, C—H⋯Cl, π–π stacking | researchgate.netiucr.org |

Utility in Materials Science Research

The unique electronic and structural properties of this compound make it a compound of interest in materials science. sigmaaldrich.com The field focuses on designing and synthesizing materials with specific, desirable properties for various technological applications, from electronics to energy. researchgate.netshd-pub.org.rs

High-performance polymers are a class of materials known for their exceptional thermal stability, mechanical strength, and chemical resistance, often outperforming conventional polymers and even metals in harsh environments. victrex.com Poly(aryl ether ketones) (PAEKs) are a prominent family within this class. victrex.comresearchgate.net While the direct polymerization of this compound is not extensively documented, its structure contains features relevant to monomers used in such polymers. The rigid naphthalene backbone could contribute to a high glass transition temperature and thermal stability in a polymer chain. mdpi.comexbuild.com Furthermore, the cyclopropyl group offers a potential site for cross-linking or post-polymerization modification, which could be used to enhance the mechanical properties or create polymer networks. The development of materials like VEGA, a polymer combining PEKK with chopped carbon fiber, showcases the strategy of blending components to achieve superior performance. exbuild.com

Organic optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells, are built from organic semiconductor materials that interact with light. ftmc.ltuni-heidelberg.de These materials are typically based on conjugated π-electron systems. rsc.org The naphthalene portion of this compound is an inherent conjugated system. The attachment of a cyclopropyl group can modulate the electronic properties—such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels—of the naphthalene chromophore. This tuning is critical for designing materials with specific light absorption or emission characteristics and for optimizing charge injection and transport in a device. researchgate.net Research on other cyclopropyl-aromatic compounds has noted their potential as photoactive materials. lookchem.com The development of advanced devices often relies on creating novel hybrid organic-inorganic materials or complex polymer blends to improve efficiency and stability. researchgate.netmdpi.com

Advanced functional materials are designed to possess specific properties that enable them to perform a particular function, often in response to an external stimulus. researchgate.neteuropean-mrs.com The versatility of this compound allows it to be a building block for such materials. By chemically modifying the naphthalene ring or the cyclopropyl group, researchers can create derivatives with tailored characteristics. For example, the synthesis of N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide results in a molecule whose crystal packing is stabilized by specific intermolecular interactions, including hydrogen bonds and π–π stacking. researchgate.netiucr.org This ability to control solid-state structure through molecular design is fundamental to developing crystalline materials with desired optical, electronic, or mechanical properties. The creation of functional nanocomposites by integrating organic molecules with nanoparticles represents a frontier in this field, aiming to combine the properties of different material classes. european-mrs.com

Employment as Mechanistic Probes in Radical Cation Chemistry

The unique chemical reactivity of the cyclopropyl group attached to an aromatic system makes this compound a valuable tool for investigating reaction mechanisms, particularly those involving radical cation intermediates. The cyclopropyl group serves as a sensitive probe, as the high ring strain can be released through specific, well-characterized reactions upon the formation of a radical cation on the naphthalene ring.

When a cyclopropylarene, such as this compound, undergoes one-electron oxidation, a radical cation is formed. nih.gov This intermediate is highly reactive and can undergo several transformations, the most significant of which is the cleavage of the cyclopropane (B1198618) ring. rsc.org The detection of ring-opened products provides strong evidence for the transient existence of a radical cation intermediate during a chemical reaction. rsc.org

Research involving the oxidation of this compound with ceric(IV) ammonium (B1175870) nitrate (B79036) has shown that cyclopropane ring-opened products are indeed formed. rsc.org This observation confirms the utility of the cyclopropyl group as a probe for radical cation formation. The mechanism involves the initial oxidation of the naphthalene ring, which weakens the adjacent C-C bonds of the cyclopropyl ring. This facilitates a ring-opening reaction, which is often followed by nucleophilic attack from the solvent or other species present in the reaction mixture. acs.orgresearchgate.net

Electrochemical studies have provided further insight into the behavior of the this compound radical cation. Cyclic voltammetry of this compound shows an initial oxidation wave corresponding to the formation of the radical cation. vt.edu The decay of this radical cation has been found to be second order, indicating a dimerization process. vt.edu The rate of this decay is influenced by the solvent composition. For instance, the rate constants for the dimerization of the related 1-cyclopropylnaphthalene radical cation increase with higher concentrations of acetonitrile (B52724) or methanol in a dichloromethane (B109758) solvent. vt.edu While the oxidation of this compound in the presence of methanol leads to ring-opened 1,3-dimethoxypropylnaphthalenes, the rate constant for this specific methanol-induced ring opening is relatively small. vt.edu

The general principle behind using arylcyclopropanes as probes is that the formation of a radical cation on the aromatic ring leads to a weakening of the cyclopropyl Cα-Cβ bonds. acs.orgresearchgate.net This makes the ring susceptible to cleavage, a process that is substantially faster than other potential side reactions like the deprotonation of an alkyl side chain. rsc.org The stereochemistry of these reactions has also been investigated, with studies on related arylcyclopropanes showing that nucleophilic substitution on the radical cation intermediate proceeds with inversion of configuration, consistent with a ring-closed intermediate undergoing nucleophilic displacement rather than a mechanism involving a fully ring-opened intermediate before nucleophilic attack. acs.org

Table 1: Electrochemical Data for the Oxidation of this compound This table presents data from linear sweep voltammetry (LSV) studies on the electrochemical oxidation of this compound in an acetonitrile electrolyte solution, highlighting the influence of scan rate and substrate concentration on the peak potential.

| Electrolyte | ∂Ep/∂log(v)a | ∂Ep/∂log rsc.orgb |

| 0.5 M LiBF4 | 16.8 ± 1.0 | 18.4 ± 0.5 |

| aChange in peak potential with the logarithm of the voltage scan rate. | ||

| bChange in peak potential with the logarithm of the initial concentration of this compound. | ||

| Data sourced from a study on the anodic oxidation of cyclopropylnaphthalenes. vt.edu |

Design and Development of Novel Synthetic Methodologies and Catalytic Systems

This compound has been utilized in the development of new synthetic methods and catalytic systems, demonstrating the utility of the cyclopropylnaphthalene scaffold in modern organic synthesis.

One notable application is in the development of novel methods for the in situ generation of diazo compounds for cyclopropanation reactions. In a specific example, this compound was synthesized using an iron(III) porphyrin complex, Fe(TPP)Cl, as a catalyst. ethz.ch This methodology involved the reaction of 2-vinylnaphthalene with a diazo compound generated in situ from a corresponding hydrazone in a biphasic system (toluene and aqueous KOH). This approach showcases a practical and innovative way to handle potentially unstable diazo reagents, expanding the toolkit for creating cyclopropyl-containing aromatic compounds. ethz.ch

The development of photoredox catalysis has also opened new avenues for the functionalization of arylcyclopropanes. nih.gov These methods rely on the principle that arylcyclopropanes can be converted into reactive radical cation intermediates via a single-electron transfer (SET) process under mild, visible-light conditions. nih.gov This strategy has been employed in the oxo-amination of arylcyclopropanes, where the photogenerated radical cation undergoes ring-opening and subsequent functionalization. nih.gov Such catalytic systems, often utilizing molecular oxygen as a terminal oxidant, are attractive for their mild reaction conditions and broad substrate applicability. nih.govrsc.org

Furthermore, electrochemical methods are being explored for the C-C bond cleavage and functionalization of arylcyclopropanes. Anodic oxidation of an arylcyclopropane generates a radical cation, weakening the cyclopropyl ring and enabling a three-electron SN2 reaction to produce functionalized products. researchgate.net While not always demonstrated specifically with this compound, these emerging catalytic strategies, including transition-metal catalysis, photoredox catalysis, and electrochemistry, represent the forefront of synthetic methodology development for this class of compounds. ox.ac.uknih.govmpg.de These approaches aim to provide more efficient, selective, and sustainable routes to valuable chemical structures. nih.govmpg.de

Table 2: Synthesis of this compound via Catalytic Cyclopropanation This table details the specific reagents and conditions used in a novel synthetic method for producing this compound.

| Reactant | Catalyst | Reagents | Solvent System | Yield |

| 2-Vinylnaphthalene | Fe(TPP)Cl (3 mol%) | Hydrazone precursor, 6 M KOH | Toluene (B28343) / Water | 70% |

| Data sourced from research on the in situ generation of diazo compounds. ethz.ch |

Future Directions and Emerging Research Avenues for 2 Cyclopropylnaphthalene Chemistry

Exploration of Unprecedented Reactivity and Transformations

The inherent ring strain of the cyclopropyl (B3062369) group, coupled with the electronic nature of the naphthalene (B1677914) moiety, suggests that 2-cyclopropylnaphthalene could exhibit unique and unprecedented reactivity. Future research should focus on exploring transformations that leverage these distinct features.

One promising area is the investigation of dearomative cyclopropanation of the naphthalene ring system. While catalytic asymmetric dearomatization has been explored for naphthalenes to construct complex polycyclic compounds, the specific influence of a pre-existing cyclopropyl substituent at the 2-position on the regioselectivity and stereoselectivity of such reactions is unknown. nih.govrsc.org Research in this direction could lead to the synthesis of novel tetracyclic structures with multiple stereocenters, including two all-carbon quaternary centers. nih.govrsc.org

Furthermore, transition metal-catalyzed ring-opening reactions of the cyclopropyl group in this compound could provide access to a variety of functionalized naphthalene derivatives. scispace.comnih.gov The regioselectivity of the C-C bond cleavage would be influenced by the electronic properties of the naphthalene ring, potentially leading to novel synthetic methodologies. For instance, nickel-catalyzed cross-coupling of cyclopropyl ketones with organozinc reagents has been shown to yield 1,3-difunctionalized, ring-opened products. Applying similar catalytic systems to this compound could unlock new pathways to functionalized naphthalenes.

The exploration of photocatalytic activation of this compound is another intriguing avenue. The naphthalene core is a well-known chromophore, and its excitation could induce novel transformations involving the adjacent cyclopropyl ring. This could include unique cycloaddition reactions or rearrangements that are not accessible through thermal methods.

Discovery of Novel Catalytic Systems for Synthesis and Stereocontrol

The development of efficient and stereoselective methods for the synthesis of this compound and its derivatives is crucial for unlocking their full potential. Future research should target the discovery of novel catalytic systems that offer high yields, excellent stereocontrol, and broad substrate scope.

A key focus should be on the asymmetric cyclopropanation of 2-vinylnaphthalene (B1218179) and related precursors. While various catalysts have been developed for the cyclopropanation of vinylarenes, the specific application to naphthalene-containing substrates to generate enantiopure this compound derivatives warrants further investigation. Chiral dirhodium carboxylates have shown high efficiency and enantioselectivity in the dearomative cyclopropanation of naphthalenes, suggesting their potential for intermolecular cyclopropanation of naphthalene-based olefins as well. nih.govrsc.org Other promising candidates include chiral-at-metal Rh(III) complexes and cobalt(II)-based catalysts, which have been successful in the asymmetric cyclopropanation of various olefins with sulfoxonium ylides and succinimidyl diazoacetate, respectively. organic-chemistry.orgorganic-chemistry.org

The development of catalysts for the diastereoselective and enantioselective functionalization of the pre-formed this compound scaffold is another important research direction. This could involve, for example, the stereoselective opening of the cyclopropane (B1198618) ring or functionalization of the naphthalene core, where the existing cyclopropyl group directs the stereochemical outcome. Chiral N,N'-dioxide-scandium(III) complexes have proven effective in the asymmetric ring-opening of cyclopropyl ketones with β-naphthols, providing a potential strategy for the stereoselective functionalization of cyclopropylnaphthalene derivatives. researchgate.netnih.gov

Below is a table summarizing potential catalytic systems for the synthesis and stereocontrol of this compound derivatives:

| Catalyst Type | Potential Application | Key Advantages |

| Chiral Dirhodium Carboxylates | Asymmetric cyclopropanation of 2-vinylnaphthalene; Dearomative cyclopropanation | High efficiency and enantioselectivity demonstrated for naphthalene substrates. nih.govrsc.org |

| Chiral-at-Metal Rh(III) Complexes | Asymmetric cyclopropanation with sulfoxonium ylides | High diastereoselectivity and enantioselectivity. organic-chemistry.org |

| Cobalt(II)-Porphyrin Complexes | Asymmetric cyclopropanation with diazoacetates | High yields and excellent stereoselectivity. organic-chemistry.org |

| Chiral N,N'-Dioxide-Scandium(III) Complexes | Asymmetric ring-opening reactions | Access to chiral functionalized derivatives. researchgate.net |

Synergistic Integration of Experimental and Advanced Computational Approaches

To accelerate the discovery and understanding of this compound chemistry, a synergistic approach that combines experimental studies with advanced computational methods is essential. Computational chemistry can provide deep insights into the electronic structure, reactivity, and non-covalent interactions of this compound, guiding the design of new experiments and catalysts.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties of this compound, including its HOMO-LUMO gap, charge distribution, and aromaticity. researchgate.netsamipubco.comresearchgate.net Such studies can help predict its reactivity in various chemical transformations and rationalize experimentally observed outcomes. For instance, DFT calculations have been used to study the electronic properties of other naphthalene derivatives, providing a framework for similar investigations on this compound. researchgate.netbohrium.com

Molecular dynamics (MD) simulations can be utilized to study the conformational dynamics and intermolecular interactions of this compound and its derivatives. dovepress.comresearchgate.netmdpi.com This is particularly relevant for understanding how these molecules interact with biological targets or self-assemble into larger structures. MD simulations can provide detailed information about the non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial in the design of new materials and biologically active compounds. documentsdelivered.com

The following table outlines how computational methods can be integrated with experimental research:

| Computational Method | Application to this compound | Synergy with Experiment |

| Density Functional Theory (DFT) | Elucidate electronic structure, predict reactivity, model reaction mechanisms. | Guide catalyst design, rationalize product distributions, and interpret spectroscopic data. samipubco.comresearchgate.net |

| Molecular Dynamics (MD) | Simulate conformational behavior, study intermolecular interactions, and predict self-assembly. | Inform the design of materials with specific properties and understand interactions with biological systems. dovepress.comresearchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzymatic reactions or catalytic cycles involving large systems. | Provide detailed mechanistic insights into complex catalytic processes. |

Strategic Development of this compound-Derived Advanced Materials

The unique combination of the rigid, aromatic naphthalene core and the strained, three-dimensional cyclopropyl group makes this compound an attractive building block for the development of advanced materials with novel properties.

A significant area of future research is the synthesis of polymers containing this compound units . The incorporation of the cyclopropylnaphthalene moiety into polymer backbones could lead to materials with unique thermal, mechanical, and optoelectronic properties. For example, polymers derived from syndiotactic 1,2-polybutadiene containing cyclopropane groups have been shown to be amorphous thermoplastic materials. researchgate.net The naphthalene unit is known to impart fluorescence and charge-transport properties, and the cyclopropyl group could influence polymer morphology and solubility. Block copolymers of 2-vinylnaphthalene have been synthesized, demonstrating the feasibility of incorporating naphthalene derivatives into well-defined polymer architectures. researchgate.net

Furthermore, the development of This compound-based organic electronic materials is a promising avenue. The electronic properties of naphthalene derivatives have been studied for applications in organic electronics. researchgate.netresearchgate.net The introduction of a cyclopropyl group could modulate the electronic properties of the naphthalene core, potentially leading to new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Q & A

Advanced Research Question

- Risk of Bias Assessment : Apply standardized questionnaires (Table C-6/C-7) to evaluate study quality (e.g., dose randomization, outcome reporting).

- Meta-Analysis : Pool data from high-confidence studies (rated via ATSDR’s Level of Evidence framework) to identify dose-response trends.

- Mechanistic Studies : Use metabolomics to clarify interspecies differences in metabolic activation (e.g., cytochrome P450 isoforms) .

How can environmental monitoring protocols detect this compound in air, water, and soil?

Basic Research Question

- Sampling : Use passive air samplers (PAS) for airborne particulates; solid-phase extraction (SPE) for aqueous matrices.

- Analytical Methods :

What computational tools predict the metabolic pathways of this compound in mammalian systems?

Advanced Research Question

- In Silico Platforms : Use SwissADME or ADMET Predictor to identify potential metabolites (e.g., hydroxylated derivatives).

- Docking Studies : Model interactions with CYP450 enzymes (e.g., CYP1A1) to predict regioselective oxidation.

Validate predictions with in vitro microsomal assays and LC-MS/MS .

What criteria should guide the selection of biomarkers for this compound exposure in epidemiological studies?

Advanced Research Question

- Specificity : Prioritize metabolites unique to this compound (e.g., cyclopropane-ring-retaining glucuronides).

- Sensitivity : Use ultra-sensitive MS platforms (e.g., Orbitrap) to detect sub-ng/mL levels in urine/blood.

- Temporal Relevance : Assess biomarker half-life to align with sampling timelines .

How can researchers address data gaps in this compound’s ecotoxicological profile?

Advanced Research Question

- Priority Testing : Focus on endpoints flagged in ATSDR’s CERCLA assessment (e.g., bioaccumulation in aquatic organisms, soil microbial toxicity).

- QSAR Modeling : Estimate ecotoxicity parameters (e.g., LC50 for Daphnia magna) using structural analogs (e.g., naphthalene derivatives).

- Mesocosm Studies : Simulate environmental degradation under varying pH/temperature conditions .

What experimental strategies optimize the enantioselective synthesis of this compound derivatives?

Advanced Research Question

- Chiral Catalysts : Screen Rh(II)/Cu(I) complexes with bis-oxazoline ligands for asymmetric cyclopropanation.

- Kinetic Resolution : Use lipase-mediated hydrolysis to separate enantiomers.

- Circular Dichroism (CD) : Confirm enantiomeric excess (>95%) and assign absolute configurations .

How should conflicting results in genotoxicity assays (e.g., Ames test vs. Comet assay) be interpreted?

Advanced Research Question

- Assay Limitations : Recognize Ames test’s insensitivity to non-intercalating agents; confirm with mammalian cell models (e.g., micronucleus assay).

- Metabolic Activation : Compare results with/without S9 liver homogenate to assess pro-mutagenic potential.

- Dose-Response Analysis : Exclude studies with inadequate dosing ranges (per OECD Guidelines) .

What integrative approaches link this compound’s physicochemical properties to its environmental fate?

Basic Research Question

- Property Measurement : Determine log Kow (octanol-water partition coefficient) via shake-flask method; measure vapor pressure using gas saturation.

- Fate Modeling : Input properties into EPI Suite’s BIOWIN or AOPWIN to predict biodegradation half-lives and atmospheric oxidation rates.

Validate with field monitoring data from industrial sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products